Home > Products > Building Blocks P11812 > 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine
4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine - 173459-03-5

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Catalog Number: EVT-1217936
CAS Number: 173459-03-5
Molecular Formula: C13H10ClN3O
Molecular Weight: 259.69 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines

  • Compound Description: A series of seven N-substituted 6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amines, including six fluorinated derivatives, were studied using NMR spectroscopy for chemical shift assignment. []
  • Relevance: These compounds share the core structure of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine with variation at the 4-position, where the chlorine atom is replaced by various amine substituents. Additionally, some compounds in this series possess fluorine atoms at different positions. []

4-Chloro-7H-pyrrolo(2,3-d)pyrimidine

  • Compound Description: This compound serves as a key synthetic intermediate in various studies involving pyrrolo[2,3-d]pyrimidine derivatives. An efficient synthesis route for this compound starting from diethyl malonate is described. []
  • Relevance: This compound represents the core structure of 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, lacking only the 6-(4-methoxyphenyl) substituent. []

2,4-Dichloro-7H-pyrrolo(2,3-d)pyrimidine

  • Compound Description: This dichlorinated compound is another important synthetic intermediate in the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, providing a scaffold for further functionalization. [, ]
  • Relevance: This compound is closely related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, sharing the same core structure with an additional chlorine atom at the 2-position. It lacks the 6-(4-methoxyphenyl) group present in the target compound. [, ]

2-Amino-5-(3-chloropropyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Bischlorinated Deazaguanine)

  • Compound Description: This compound is a bischlorinated deazaguanine derivative synthesized and investigated for its potential in DNA damage studies. It is recognized by the DNA repair enzyme Methylguanine DNA-methyltransferase (MGMT). []
  • Relevance: While sharing the pyrrolo[2,3-d]pyrimidine core with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, this compound exhibits significant structural differences. It features an amino group at the 2-position, a 3-chloropropyl chain at the 5-position, and lacks the 6-(4-methoxyphenyl) group. []

4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a key starting material for the synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid, an N(9)-functionalized 7-deazapurine derivative. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It has a chlorine atom at the 4-position and a methoxy group at the 2-position but lacks the 6-(4-methoxyphenyl) substituent. []

3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid

  • Compound Description: Synthesized from 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, this compound represents an N(9)-functionalized 7-deazapurine derivative. Its logP value, a measure of lipophilicity, was calculated alongside other related purine and purine isostere derivatives. []
  • Relevance: This compound, while sharing the pyrrolo[2,3-d]pyrimidine scaffold with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, differs significantly in its overall structure. It features a propanoic acid substituent at the 7-position, a methoxy group at the 2-position, and lacks the 6-(4-methoxyphenyl) group. []

7-(4-Methoxyphenyl)-5-methyl-9-phenyl-7H-pyrrolo[2′,3′:4,5]pyrimido[1,6-d]tetrazole

  • Compound Description: This compound, characterized by X-ray crystallography, contains a tetrazole ring fused to the pyrrolo[2,3-d]pyrimidine core at the 7 and 9 positions. It also possesses a 4-methoxyphenyl group at the 7-position and a methyl group at the 5-position. []

4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a key starting material in the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine. []
  • Relevance: This compound is closely related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, sharing a similar core structure but with a methyl group at the 2-position and lacking the 6-(4-methoxyphenyl) substituent. []

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound was synthesized through a simple coupling reaction using 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and subsequently underwent docking studies. []
  • Relevance: This compound is a derivative of 4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine, which itself is structurally similar to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. The key difference lies in the presence of a N-(3-(4-chlorophenoxy)benzyl) substituent at the 4-position and the absence of the 6-(4-methoxyphenyl) group. []

2-Amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as a key intermediate in the synthesis of benzoyl ring-halogenated classical 2-amino-6-methyl-3,4-dihydro-4-oxo-5-substituted thiobenzoyl-7H-pyrrolo[2,3-d]pyrimidine antifolates. []
  • Relevance: Although structurally distinct from 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, this compound shares the core pyrrolo[2,3-d]pyrimidine scaffold. It possesses an amino group at the 2-position, a methyl group at the 6-position, and lacks the 4-chloro and 6-(4-methoxyphenyl) substituents present in the target compound. []

11. N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-fluorobenzoyl]-l-glutamic acid (Compound 4 in [])

  • Compound Description: This compound is a benzoyl ring-halogenated classical antifolate designed as a potent inhibitor of human thymidylate synthase (TS). It demonstrates potent antitumor activity and is not a substrate for human folylpoly-gamma-glutamate synthetase (FPGS). []
  • Relevance: This compound incorporates the 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine moiety, which shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It is further functionalized with a thio-linked 2'-fluorobenzoyl-l-glutamic acid substituent at the 5-position. []

12. N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-2'-chlorobenzoyl]-l-glutamic acid (Compound 5 in [])

  • Compound Description: Similar to compound 11, this benzoyl ring-halogenated classical antifolate also acts as a potent inhibitor of human TS and displays antitumor activity. It is not a substrate for human FPGS. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine scaffold with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine via the 2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine moiety. It is distinguished by a thio-linked 2'-chlorobenzoyl-l-glutamic acid substituent at the 5-position. []

13. 7-[2-deoxy-3,5-O-di(2-methylpropanoyl)-β-D-erythro-pentofuranosyl]-2-(formylamino)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine (Compound 4 in [])

  • Compound Description: This compound serves as a crucial precursor for the synthesis of 7-halo-substituted 7-deaza-2′-deoxyguanosine derivatives. []
  • Relevance: Although this compound shares the pyrrolo[2,3-d]pyrimidine core with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, it possesses several distinct structural features. These include a 2-deoxy-3,5-O-di(2-methylpropanoyl)-β-D-erythro-pentofuranosyl substituent at the 7-position, a formylamino group at the 2-position, a methoxy group at the 4-position, and the absence of the 6-(4-methoxyphenyl) group. []

14. 7-Chloro-substituted 7-deaza-2′-deoxyguanosine (Compound 2b in [])

  • Compound Description: This compound is a halogenated 7-deaza-2′-deoxyguanosine derivative synthesized from 7-[2-deoxy-3,5-O-di(2-methylpropanoyl)-β-D-erythro-pentofuranosyl]-2-(formylamino)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine. []
  • Relevance: This compound, while belonging to the 7-deaza-2′-deoxyguanosine family, which shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, exhibits substantial structural variations. It features a chlorine atom at the 7-position and lacks the 4-chloro, 6-(4-methoxyphenyl), and other substituents found in the target compound. []

15. 7-Bromo-substituted 7-deaza-2′-deoxyguanosine (Compound 2c in [])

  • Compound Description: Similar to compound 14, this compound is another halogenated 7-deaza-2′-deoxyguanosine derivative synthesized from the same precursor. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine but exhibits substantial structural differences. It features a bromine atom at the 7-position and lacks the 4-chloro, 6-(4-methoxyphenyl), and other substituents found in the target compound. []

16. 7-Iodo-substituted 7-deaza-2′-deoxyguanosine (Compound 2d in [])

  • Compound Description: This compound is another halogenated 7-deaza-2′-deoxyguanosine derivative synthesized from the same precursor as compounds 14 and 15. []

4-Chloro-5-iodo-7H-pyrrolo[2.3-d]pyrimidine

  • Compound Description: This compound was investigated for its cytotoxic effects on the human leukemia K562 cell line, demonstrating potential as a therapeutic agent for leukemia. []
  • Relevance: This compound shares a significant structural similarity with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, with both possessing a chlorine atom at the 4-position and an iodine atom at the 5-position. The primary difference is the absence of the 6-(4-methoxyphenyl) group in this compound. []

7-Azaindole

  • Compound Description: Identified through fragment-based screening, 7-azaindole serves as a scaffold for developing protein kinase B (PKB) inhibitors. []
  • Relevance: While not directly containing the pyrrolo[2,3-d]pyrimidine core, 7-azaindole is considered structurally related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine due to its use in generating analogous PKB inhibitors with a 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine structure. These related inhibitors exhibit antiproliferative activity and demonstrate pathway inhibition in cells. []

6-(Piperidin-1-yl)purine

  • Compound Description: This compound represents another PKB inhibitor scaffold identified through fragment elaboration of 7-azaindole. []
  • Relevance: Although not directly containing the pyrrolo[2,3-d]pyrimidine core, 6-(piperidin-1-yl)purine is considered structurally related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine as it exemplifies a different scaffold with comparable PKB inhibitory activity. This connection highlights the potential for developing diverse PKB inhibitors with varying core structures. []

4-(Piperidin-1-yl)-7-azaindole

  • Compound Description: This compound is a PKB inhibitor developed through the fragment elaboration of 7-azaindole, showing antiproliferative activity and pathway inhibition in cells. []
  • Relevance: Although not directly containing the pyrrolo[2,3-d]pyrimidine core, 4-(piperidin-1-yl)-7-azaindole is considered structurally related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine due to its development alongside analogous 4-(piperidin-1-yl)pyrrolo[2,3-d]pyrimidine PKB inhibitors. These related inhibitors exhibit similar biological activities, suggesting a potential link between their structures and PKB inhibitory properties. []

4-(Piperidin-1-yl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound represents a class of PKB inhibitors developed through fragment elaboration of 7-azaindole, demonstrating antiproliferative activity and pathway inhibition in cells. These inhibitors exhibit nanomolar potency and display selectivity for PKB over PKA. []
  • Relevance: This compound is structurally related to 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, sharing the core pyrrolo[2,3-d]pyrimidine structure. Although it lacks the 4-chloro and 6-(4-methoxyphenyl) substituents, the shared core structure and development as PKB inhibitors suggest potential similarities in their binding interactions with the target kinase. []

Tubercidin (7-deazaadenosine)

  • Compound Description: Tubercidin is a pyrrolo[2,3-d]pyrimidine nucleoside antibiotic structurally analogous to adenosine, differing by the replacement of a carbon atom with a nitrogen atom in the purine ring. It exhibits various biological activities, including antiviral and antitumor effects. [, ]
  • Relevance: Tubercidin shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Although it lacks the 4-chloro and 6-(4-methoxyphenyl) substituents and incorporates a ribofuranosyl group at the 7-position, the shared core structure highlights the importance of the pyrrolo[2,3-d]pyrimidine scaffold in biologically active compounds. [, ]

7-Deazaguanosine

  • Compound Description: 7-Deazaguanosine is a pyrrolo[2,3-d]pyrimidine nucleoside analog of guanosine, differing by the replacement of a carbon atom with a nitrogen atom in the purine ring. []
  • Relevance: 7-Deazaguanosine shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. While it lacks the 4-chloro and 6-(4-methoxyphenyl) substituents and contains a ribofuranosyl group at the 7-position, the structural similarity emphasizes the significance of the pyrrolo[2,3-d]pyrimidine scaffold in nucleoside analogs with potential biological activities. []

2′-Deoxy-7-deazaguanosine

  • Compound Description: 2′-Deoxy-7-deazaguanosine is a pyrrolo[2,3-d]pyrimidine nucleoside analog of 2′-deoxyguanosine, differing by the replacement of a carbon atom with a nitrogen atom in the purine ring. []
  • Relevance: 2′-Deoxy-7-deazaguanosine shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Although it lacks the 4-chloro and 6-(4-methoxyphenyl) substituents and incorporates a 2′-deoxyribofuranosyl group at the 7-position, the shared core structure highlights the relevance of the pyrrolo[2,3-d]pyrimidine scaffold in nucleoside analogs. []

4-Amino-5-bromo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine (5-bromotubercidin)

  • Compound Description: This compound is a 5-bromo derivative of tubercidin synthesized via a series of nucleophilic displacement reactions. []
  • Relevance: 4-Amino-5-bromo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It features an amino group at the 4-position, a bromine atom at the 5-position, and a β-D-ribofuranosyl group at the 7-position. Although it lacks the 6-(4-methoxyphenyl) substituent, the shared core structure and presence of halogens at the 4- and 5-positions suggest potential similarities in their chemical properties. []

4,5-Dichloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This dichlorinated compound is a synthetic intermediate in the synthesis of 5-chlorotubercidin. []

4-Chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound serves as an intermediate in the synthesis of 5-iodotubercidin. []

5-Chlorotubercidin

  • Compound Description: This compound is a chlorinated analog of tubercidin synthesized from 4,5-dichloro-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. []
  • Relevance: 5-Chlorotubercidin shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It features an amino group at the 4-position, a chlorine atom at the 5-position, and a β-D-ribofuranosyl group at the 7-position. Although it lacks the 6-(4-methoxyphenyl) substituent, the shared core structure and halogen substitution pattern suggest potential similarities in their chemical properties. []

5-Iodotubercidin

  • Compound Description: This compound is an iodinated analog of tubercidin synthesized from 4-chloro-5-iodo-7-(β-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine. []
  • Relevance: 5-Iodotubercidin shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It features an amino group at the 4-position, an iodine atom at the 5-position, and a β-D-ribofuranosyl group at the 7-position. While it lacks the 6-(4-methoxyphenyl) substituent, the shared core structure and halogen substitution pattern highlight potential similarities in their chemical properties. []

2,4-Dimethoxy-7-phenylsulfonylpyrrolo[2,3-d]pyrimidine

  • Compound Description: This compound is a key starting material in the total synthesis of Rigidin, a pyrrolo[2,3-d]pyrimidine marine alkaloid. []
  • Relevance: This compound shares the pyrrolo[2,3-d]pyrimidine core with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Although it possesses different substituents, including methoxy groups at the 2- and 4-positions and a phenylsulfonyl group at the 7-position, the shared core structure and presence of aromatic substituents suggest potential similarities in their reactivity and chemical properties. []

Rigidin

  • Compound Description: Rigidin is a pyrrolo[2,3-d]pyrimidine marine alkaloid synthesized from 2,4-dimethoxy-7-phenylsulfonylpyrrolo[2,3-d]pyrimidine. []
  • Relevance: Rigidin shares the pyrrolo[2,3-d]pyrimidine core with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Although it features different substituents, including a complex polycyclic system at the 6-position, the shared core structure emphasizes the importance of the pyrrolo[2,3-d]pyrimidine scaffold in natural products. []

32. 2-Amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine (Compound 22 in [])

  • Compound Description: This compound serves as a pivotal intermediate in the synthesis of various classical and nonclassical pyrrolo[2,3-d]pyrimidine antifolates designed as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. []
  • Relevance: Although structurally distinct from 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, this compound shares the core pyrrolo[2,3-d]pyrimidine scaffold. It features an amino group at the 2-position, an ethyl group at the 6-position, and lacks the 4-chloro and 6-(4-methoxyphenyl) substituents. []

33. N-[4-[(2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]benzoyl]-L-glutamic acid (Compound 4 in [])

  • Compound Description: This classical analogue was synthesized as a potential dual inhibitor of TS and DHFR, exhibiting potent inhibitory activity against human TS and human DHFR. []
  • Relevance: This compound incorporates the 2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine moiety, which shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It is functionalized with a thio-linked benzoyl-L-glutamic acid substituent at the 5-position, highlighting the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in developing various antifolates. []

34. Nonclassical pyrrolo[2,3-d]pyrimidine antifolates (Compounds 5-17 in [])

  • Compound Description: Thirteen nonclassical analogues were synthesized and evaluated as dual TS and DHFR inhibitors. These compounds displayed varying degrees of inhibitory activity against human TS. []
  • Relevance: While their exact structures are not provided, these compounds are described as incorporating the 2-amino-6-ethyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidine core, which shares the fundamental pyrrolo[2,3-d]pyrimidine scaffold with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Their diverse structures and biological activities as TS and DHFR inhibitors highlight the adaptability of the pyrrolo[2,3-d]pyrimidine scaffold for developing novel antifolates. []

35. 2,4-Diamino-7H-pyrrolo[2,3-d]pyrimidine derivatives with a trimethylene bridge at position 5 (Compounds 12a,b and 13a,b in [])

  • Compound Description: These compounds represent a novel class of antifolates characterized by a 6-5 fused ring system, a pyrrolo[2,3-d]pyrimidine ring, and a trimethylene bridge at position 5. They displayed potent growth inhibitory activity against KB human epidermoid carcinoma cells and A549 human nonsmall cell lung carcinoma cells. []

36. 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (Compound 1 in [])

  • Compound Description: This compound serves as a key starting material for synthesizing 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid, a functionalized base derivative of the nucleoside antibiotic tubercidin. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. It features a chlorine atom at the 4-position and a methylthio group at the 2-position but lacks the 6-(4-methoxyphenyl) substituent. This structural similarity highlights the use of 4-chloro-substituted pyrrolo[2,3-d]pyrimidines as intermediates in synthesizing various biologically active compounds. []

37. 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid (Compound 4b in [])

  • Compound Description: Synthesized from 4-Chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine, this compound represents a functionalized base derivative of the nucleoside antibiotic tubercidin. []
  • Relevance: Although sharing the core pyrrolo[2,3-d]pyrimidine scaffold with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, this compound differs significantly in its overall structure. It features a propanoic acid substituent at the 7-position, an amino group at the 4-position, and lacks the 6-(4-methoxyphenyl) and 2-methylthio groups. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

  • Compound Description: This compound, synthesized from 4,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine, was characterized by X-ray crystallography. []
  • Relevance: This compound shares the core pyrrolo[2,3-d]pyrimidine structure with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, but with a chlorine atom at the 5-position, an N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl group at the 4-position and lacking the 6-(4-methoxyphenyl) substituent. []

39. 2,4-Diamino-5-alkylsubstituted-7H-pyrrolo[2,3-d]pyrimidines (Compounds 31 and 38 in [])

  • Compound Description: These compounds serve as key intermediates in the synthesis of classical and nonclassical antifolates designed as potential antitumor and antiopportunistic infection agents. They are prepared through a ring transformation/ring annulation sequence of 2-amino-3-cyano-4-alkyl furans. []
  • Relevance: While structurally distinct from 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine, these compounds share the core pyrrolo[2,3-d]pyrimidine scaffold and highlight its application in developing diverse antifolates. They possess amino groups at both the 2- and 4-positions and an alkyl substituent at the 5-position. []

40. Classical antifolates with a 5-alkyl substituent (Compounds 3 and 4 in [])

  • Compound Description: These classical antifolates were synthesized from 2,4-diamino-5-alkylsubstituted-7H-pyrrolo[2,3-d]pyrimidines and evaluated as antitumor and antiopportunistic infection agents. They displayed potent inhibitory activity against human DHFR. []
  • Relevance: Although their exact structures are not provided, these compounds incorporate the 2,4-diamino-5-alkyl-7H-pyrrolo[2,3-d]pyrimidine core, which shares the fundamental pyrrolo[2,3-d]pyrimidine scaffold with 4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. Their development as DHFR inhibitors highlights the potential of the pyrrolo[2,3-d]pyrimidine scaffold in designing novel antifolates. []

41. Nonclassical antifolates with a 5-alkyl substituent (Compounds 11-27 in [])

Overview

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family. This compound has garnered attention due to its role as an intermediate in the synthesis of various pharmaceutical agents. It is classified as a pyrimidine derivative, characterized by its chlorine and methoxy substituents which enhance its biological activity.

Source and Classification

The compound is primarily sourced from synthetic methodologies that utilize readily available starting materials. It falls under the classification of heterocyclic organic compounds, specifically pyrimidines, which are known for their diverse biological activities. The presence of functional groups such as chloro and methoxy significantly influences its chemical reactivity and pharmacological properties.

Synthesis Analysis

Methods

Several methods have been developed for synthesizing 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine. A notable approach involves a multi-step reaction sequence that includes:

  1. Condensation Reaction: Initial condensation of appropriate precursors in a suitable solvent.
  2. Cyclization: Followed by cyclization reactions under alkaline conditions to form the pyrrolo[2,3-d]pyrimidine structure.
  3. Purification: The final product is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to achieve high purity levels (over 99.5%) without additional purification steps .

Technical Details

The synthesis typically employs starting materials like ethyl 2-cyanoacetate and formamidine salts. The reactions are optimized for high yield and minimal by-products, making them environmentally friendly and economically viable. For instance, one method reported yields of up to 85% with a reaction time significantly reduced compared to traditional methods .

Molecular Structure Analysis

Structure

The molecular structure of 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can be represented as follows:

  • Molecular Formula: C12_{12}H10_{10}ClN3_{3}O
  • Molecular Weight: Approximately 247.68 g/mol
  • Structural Features: The compound features a chloro group at position 4, a methoxy group at position 6, and a pyrrolo[2,3-d]pyrimidine core.

Data

Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structure:

  • NMR Chemical Shifts: Various peaks correspond to hydrogen atoms in different environments within the molecule.
  • Mass Spectrum: The molecular ion peak corresponds to the expected molecular weight, validating the synthesis.
Chemical Reactions Analysis

Reactions

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo several chemical reactions:

  1. Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, allowing for the introduction of various substituents.
  2. Electrophilic Aromatic Substitution: The methoxy group can participate in electrophilic substitution reactions due to its electron-donating nature.

Technical Details

The reactivity of this compound is influenced by the electronic effects of its substituents. For example, the chloro group is a good leaving group in nucleophilic displacement reactions, while the methoxy group can enhance electrophilicity at adjacent aromatic positions.

Mechanism of Action

The mechanism of action for compounds like 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine often involves inhibition of specific kinases or enzymes in biological pathways. This compound serves as an intermediate in synthesizing active pharmaceutical ingredients that target various diseases, including cancer and autoimmune disorders.

Process and Data

Research indicates that derivatives of this compound demonstrate significant activity against certain protein kinases, which play crucial roles in cell signaling pathways associated with cancer progression . The precise mechanism often involves binding affinity studies and kinetic analyses to determine how effectively these compounds inhibit their targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in common organic solvents like dimethyl sulfoxide and methanol but insoluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the chloro substituent; also engages in electrophilic substitution due to the methoxy group.

Relevant data from studies indicate that this compound exhibits promising characteristics for further development into therapeutic agents.

Applications

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine has significant applications in medicinal chemistry:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting various diseases.
  2. Research Tool: Serves as a model compound for studying structure-activity relationships in drug design.

Its utility in developing novel therapeutic agents highlights its importance in contemporary pharmaceutical research and development efforts.

Properties

CAS Number

173459-03-5

Product Name

4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

IUPAC Name

4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

InChI

InChI=1S/C13H10ClN3O/c1-18-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)17-11/h2-7H,1H3,(H,15,16,17)

InChI Key

UUGVARUTGQCQHQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(N2)N=CN=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.